molecular formula C6H5NS B6155065 2-(isocyanomethyl)thiophene CAS No. 99623-05-9

2-(isocyanomethyl)thiophene

Cat. No. B6155065
CAS RN: 99623-05-9
M. Wt: 123.2
InChI Key:
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Description

2-(Isocyanomethyl)thiophene, also known as 2-IMT, is an organic compound with a unique molecular structure. It is a heterocyclic compound containing a thiophene ring, a sulfur atom, and an isocyanomethyl group. This compound has a wide range of applications in synthetic organic chemistry, especially in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials.

Mechanism of Action

The mechanism of action of 2-(Isocyanomethyl)thiophene is not fully understood. It is believed that the isocyanomethyl group is the active site in the molecule and that it reacts with the thiophene ring to form the desired product. Additionally, it is believed that the presence of the sulfur atom in the molecule helps to stabilize the reaction and to increase the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Isocyanomethyl)thiophene are not well understood. In vitro studies have shown that the compound has no significant effect on cell proliferation, cytotoxicity, or apoptosis. However, it is possible that the compound may have subtle effects on the biochemical and physiological processes of the body, but these effects have yet to be fully investigated.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Isocyanomethyl)thiophene in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize, and it can be used in a variety of synthetic organic chemistry experiments. The main limitation of using 2-(isocyanomethyl)thiophene in laboratory experiments is that it is not very stable, and it can easily decompose under certain conditions.

Future Directions

There are a number of potential future directions for research involving 2-(Isocyanomethyl)thiophene. These include further investigation of the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of novel polymers, catalysts, and other materials. Additionally, further research could be done to explore its potential uses in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be done to explore the potential uses of 2-(isocyanomethyl)thiophene as a building block in the synthesis of more complex organic molecules.

Synthesis Methods

2-(Isocyanomethyl)thiophene can be synthesized in two main ways. The first method is the direct synthesis of 2-(isocyanomethyl)thiophene from thiophene and isocyanate, which involves the reaction of thiophene and isocyanate in the presence of a catalyst. This method is simple and cost-effective, but it requires careful control of the reaction conditions to achieve the desired product. The second method is the indirect synthesis of 2-(isocyanomethyl)thiophene from thiophene and isocyanic acid, which involves the reaction of thiophene and isocyanic acid in the presence of a base. This method is more complex and expensive, but it yields higher yields of 2-(isocyanomethyl)thiophene.

Scientific Research Applications

2-(Isocyanomethyl)thiophene has a wide range of applications in scientific research. It is used in the synthesis of novel polymers, catalysts, and other materials. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of dyes, pigments, and other organic compounds. Furthermore, it has been used as a building block in the synthesis of more complex organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(isocyanomethyl)thiophene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Thiophene", "Chloromethyl isocyanate", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Thiophene is reacted with chloromethyl isocyanate in the presence of sodium hydride and dimethylformamide to form 2-(chloromethyl)thiophene.", "2-(Chloromethyl)thiophene is then reacted with sodium hydride and dimethylformamide to form the corresponding 2-(isocyanomethyl)thiophene.", "The crude product is purified by column chromatography using ethyl acetate as the eluent.", "The final product is obtained as a yellow oil and can be characterized by various spectroscopic techniques." ] }

CAS RN

99623-05-9

Product Name

2-(isocyanomethyl)thiophene

Molecular Formula

C6H5NS

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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